
Avarofloxacin hydrochloride
概要
説明
アコラックス酸塩は、広域スペクトル抗菌活性を有する合成フルオロキノロン系抗生物質です。これは主に、細菌のDNA複製、転写、および修復に必須の酵素である細菌DNAジャイレースとトポイソメラーゼIVを阻害するために使用されます .
準備方法
合成経路と反応条件
アコラックス酸塩の合成には、キノロンコア構造の調製から始まる複数のステップが含まれます。主なステップは次のとおりです。
キノロンコアの形成: 酸性または塩基性条件下で適切な前駆体の環化が含まれます。
フッ素化: キノロン環上の特定の位置へのフッ素原子の導入。
置換反応: 抗菌活性を高めるためにさまざまな官能基を添加.
工業生産方法
アコラックス酸塩の工業生産は、通常、高い収率と純度を確保するために最適化された反応条件を使用した大規模合成を伴います。プロセスには以下が含まれます。
バッチ式または連続フローリアクター: 温度、圧力、反応時間などの反応パラメータを制御します。
化学反応の分析
反応の種類
アコラックス酸塩は、次のようないくつかの種類の化学反応を起こします。
酸化: 官能基をより酸化された状態に変換する。
還元: 安定性を高めるために特定の官能基を還元する。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には以下が含まれます。
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。
置換剤: ハロゲンやアルキル化剤など
形成される主要な生成物
これらの反応から形成される主要な生成物には、抗菌特性が修飾されたアコラックス酸塩のさまざまな誘導体が含まれます .
科学研究への応用
アコラックス酸塩は、次のような広範囲の科学研究アプリケーションを持っています。
化学: フルオロキノロンの合成と反応性を調べるためのモデル化合物として使用されます。
生物学: 細菌のDNA複製と修復機構に対する影響について調査されています。
医学: 特に他の抗生物質に耐性のある細菌感染症の治療における可能性について調査されています。
科学的研究の応用
Antibacterial Efficacy
Avarofloxacin demonstrates potent antibacterial activity, with minimum inhibitory concentration (MIC) values indicating its effectiveness against multiple pathogens:
Pathogen | MIC90 (mg/L) |
---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 |
Streptococcus pneumoniae | 0.12 |
Haemophilus influenzae | 0.015 |
Neisseria gonorrhoeae | 0.25 |
Escherichia coli | 0.5 |
These values suggest that avarofloxacin is significantly more effective than older fluoroquinolones, such as ciprofloxacin, particularly against resistant strains .
Clinical Applications
2.1 Treatment of Infections
Avarofloxacin is primarily indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) and community-acquired pneumonia (CAP). Its ability to target resistant bacteria makes it a valuable option in clinical settings where conventional antibiotics fail .
2.2 Pharmacokinetics and Administration
Pharmacokinetic studies reveal that avarofloxacin can be administered both orally and intravenously, with a favorable safety profile. Clinical trials indicate that it is well-tolerated, with mild adverse effects such as headache and gastrointestinal disturbances being the most common .
Research Findings
Recent studies have focused on the mechanism of action of avarofloxacin, which involves inhibition of bacterial DNA gyrase and topoisomerase IV—key enzymes required for bacterial DNA replication and repair . This mechanism underpins its effectiveness against a wide range of bacterial infections.
3.1 Case Studies
Several case studies illustrate the practical applications of avarofloxacin in treating resistant infections:
- Case Study 1 : A 48-year-old female patient with a history of adverse reactions to other antibiotics was treated successfully with avarofloxacin for a community-acquired urinary tract infection (UTI). The treatment resulted in significant symptom relief within three days, demonstrating its effectiveness in patients with prior antibiotic intolerance .
- Case Study 2 : A clinical trial involving patients with acute bacterial skin infections showed a clinical cure rate of approximately 88% with avarofloxacin compared to 85% with standard treatments, highlighting its potential as an effective alternative in resistant cases .
作用機序
アコラックス酸塩は、細菌DNAジャイレースとトポイソメラーゼIVを阻害することにより抗菌効果を発揮します。これらの酵素は、複製と転写に必要な細菌DNAの超らせん構造を維持するために不可欠です。これらの酵素を阻害することにより、アコラックス酸塩は細菌のDNA複製を防ぎ、細胞死につながります .
類似の化合物との比較
類似の化合物
アコラックス酸塩に類似した化合物には、以下のような他のフルオロキノロンが含まれます。
- モキシフロキサシン
- レボフロキサシン
- シプロフロキサシン
- ガチフロキサシン
- ゲミフロキサシン .
独自性
アコラックス酸塩は、広範囲の細菌病原体に対する活性を高める特定の分子構造によってユニークです。DNAジャイレースとトポイソメラーゼIVの両方を阻害する能力により、他の抗生物質に耐性を発達させた細菌に対して特に効果的です .
類似化合物との比較
Similar Compounds
Similar compounds to acorafloxacin hydrochloride include other fluoroquinolones such as:
Uniqueness
Acorafloxacin hydrochloride is unique due to its specific molecular structure, which provides enhanced activity against a broad range of bacterial pathogens. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it particularly effective against bacteria that have developed resistance to other antibiotics .
生物活性
Avarofloxacin hydrochloride, also known as JNJ-Q2, is a novel fluoroquinolone antibiotic that has garnered attention due to its potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria. This article explores the biological activity of Avarofloxacin, focusing on its mechanism of action, pharmacokinetics, efficacy against various pathogens, and safety profile based on recent research findings.
Avarofloxacin is characterized by its aminoethylidenylpiperidine structure, which contributes to its zwitterionic nature. This unique structural feature enhances its solubility and stability in biological environments. The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. By disrupting these processes, Avarofloxacin exhibits bactericidal activity against susceptible strains.
Antibacterial Efficacy
Minimum Inhibitory Concentration (MIC) Values
Avarofloxacin has demonstrated impressive antibacterial efficacy with low MIC values against various pathogens:
Pathogen | MIC (mg/L) |
---|---|
Streptococcus pneumoniae | 0.12 |
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.12 |
Enterococcus spp. | 0.25 |
Escherichia coli | 0.5 |
Klebsiella spp. | 0.5 |
Haemophilus influenzae | 0.5 |
Pseudomonas aeruginosa | 1.0 |
Neisseria gonorrhoeae | 0.25 |
These values indicate that Avarofloxacin is significantly more potent than traditional fluoroquinolones such as ciprofloxacin, which has a higher MIC against similar strains .
Pharmacokinetics
Avarofloxacin can be administered both orally and parenterally, demonstrating favorable pharmacokinetic properties:
- Bioavailability : Approximately 65-66% following oral administration.
- Half-life : Ranges from 12.9 to 16.7 hours depending on the dosage (15 mg to 150 mg).
- Maximum Concentration (Cmax) : Achieved approximately 2 hours post-administration with a peak level of 2.18 mg/L after a single 250 mg oral dose.
The compound exhibits biexponential decline in serum concentration after intravenous administration, indicating a rapid distribution phase followed by a prolonged elimination phase .
Safety Profile
Clinical trials have shown that Avarofloxacin is well tolerated at doses up to 150 mg administered intravenously. Reported adverse events were generally mild and included:
- Headache
- Contact dermatitis
- Transient diarrhea
- Lipase elevation
No severe adverse effects were noted during the trials, making Avarofloxacin a promising candidate for treating bacterial infections with a favorable safety profile .
Case Studies and Clinical Trials
Recent studies have evaluated the clinical efficacy of Avarofloxacin in treating various infections:
- Study on Respiratory Infections : A multicenter trial demonstrated that Avarofloxacin was effective in treating patients with lower respiratory tract infections caused by resistant strains, achieving clinical cure rates comparable to those of established fluoroquinolones .
- Urinary Tract Infections (UTIs) : Another study highlighted the effectiveness of Avarofloxacin against uropathogenic E. coli, showing significant improvements in clinical outcomes for patients with complicated UTIs .
特性
CAS番号 |
1001162-01-1 |
---|---|
分子式 |
C21H24ClF2N3O4 |
分子量 |
455.9 g/mol |
IUPAC名 |
7-[(3E)-3-(2-amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H23F2N3O4.ClH/c1-30-20-17-13(19(27)14(21(28)29)10-26(17)12-4-5-12)7-15(22)18(20)25-6-2-3-11(9-25)16(23)8-24;/h7,10,12H,2-6,8-9,24H2,1H3,(H,28,29);1H/b16-11+; |
InChIキー |
RDXCNSOGHLLWDV-YFMOEUEHSA-N |
SMILES |
COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O.Cl |
異性体SMILES |
COC1=C2C(=CC(=C1N3CCC/C(=C(/CN)\F)/C3)F)C(=O)C(=CN2C4CC4)C(=O)O.Cl |
正規SMILES |
COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Acorafloxacin HCl; Acorafloxacin hydrochloride; JNJ-Q2 hydrochloride; JNJ-Q2 HCl; JNJ-32729463; JNJ 32729463; JNJ32729463; JNJ-Q2; Acorafloxacin; Avarofloxacin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。